![molecular formula C10H19NaO7 B12367265 sodium;2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate](/img/structure/B12367265.png)
sodium;2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate: is a chemical compound with the molecular formula C10H19NaO7 . It is a sodium salt of a polyether carboxylic acid, characterized by multiple ethylene glycol units and a terminal acetate group. This compound is known for its solubility in water and its applications in various fields, including chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium;2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid.
Esterification: The carboxylic acid group is esterified with sodium hydroxide to form the sodium salt.
Purification: The product is purified through recrystallization or other suitable methods to obtain the final compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Large-Scale Esterification: Utilizing large reactors to carry out the esterification process.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.
Quality Control: Employing rigorous quality control measures to ensure the purity and consistency of the product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylene glycol units.
Reduction: Reduction reactions may target the carboxylate group, converting it back to the carboxylic acid.
Substitution: Nucleophilic substitution reactions can occur at the terminal acetate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can participate in substitution reactions.
Major Products Formed:
Oxidation: Products may include oxidized derivatives of the ethylene glycol units.
Reduction: The primary product is the corresponding carboxylic acid.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
Chemistry:
Solvent: Used as a solvent in various chemical reactions due to its solubility in water and organic solvents.
Reagent: Acts as a reagent in organic synthesis, particularly in the formation of polyether compounds.
Biology:
Biocompatibility: Its biocompatibility makes it suitable for use in biological studies and applications.
Drug Delivery: Employed in drug delivery systems to enhance the solubility and stability of pharmaceutical compounds.
Medicine:
Pharmaceutical Formulations: Incorporated into pharmaceutical formulations to improve drug solubility and bioavailability.
Diagnostic Agents: Used in the preparation of diagnostic agents for medical imaging.
Industry:
Polymer Production: Utilized in the production of polymers and resins with specific properties.
Surfactants: Acts as a surfactant in various industrial applications, including detergents and emulsifiers.
作用機序
The mechanism of action of sodium;2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The polyether chain allows for flexibility and multiple points of interaction, enhancing its solubility and reactivity. The acetate group can participate in various chemical reactions, contributing to the compound’s versatility.
類似化合物との比較
Polyethylene Glycol (PEG): Similar in structure but lacks the terminal acetate group.
Sodium Polyacrylate: Contains a polyether backbone but differs in the functional groups attached.
Sodium Carboxymethyl Cellulose: Another sodium salt with a different polymeric structure.
Uniqueness:
Functional Groups: The presence of both polyether and acetate groups provides unique chemical properties.
Solubility: High solubility in water and organic solvents makes it versatile for various applications.
Reactivity: The compound’s ability to undergo multiple types of chemical reactions enhances its utility in research and industry.
特性
分子式 |
C10H19NaO7 |
|---|---|
分子量 |
274.24 g/mol |
IUPAC名 |
sodium;2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C10H20O7.Na/c11-1-2-14-3-4-15-5-6-16-7-8-17-9-10(12)13;/h11H,1-9H2,(H,12,13);/q;+1/p-1 |
InChIキー |
FZVDORNJVADXHT-UHFFFAOYSA-M |
正規SMILES |
C(COCCOCCOCCOCC(=O)[O-])O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


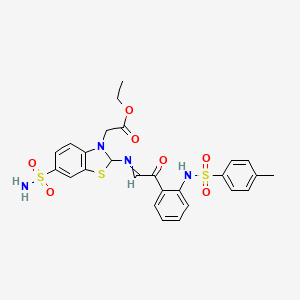
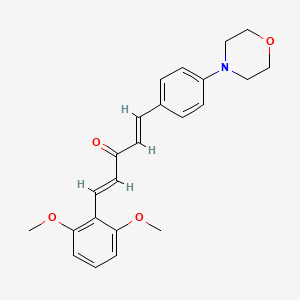
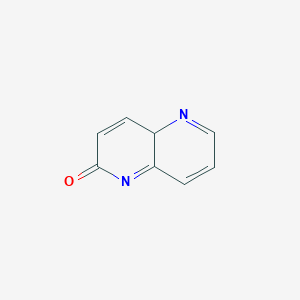
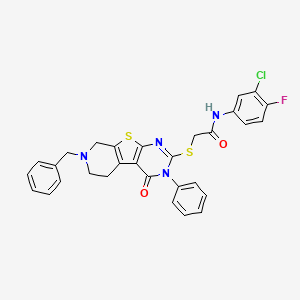

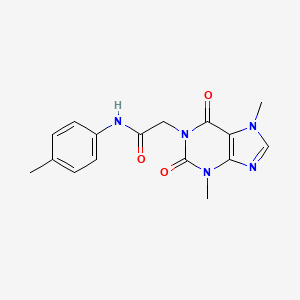

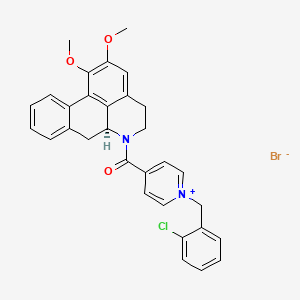
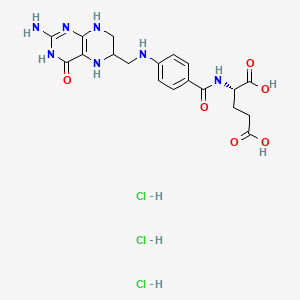




![(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367272.png)
